molecular formula C7H5ClN2 B1524682 2-(3-Chloropyridin-4-yl)acetonitrile CAS No. 485828-87-3

2-(3-Chloropyridin-4-yl)acetonitrile

Cat. No. B1524682
M. Wt: 152.58 g/mol
InChI Key: KOAXPBGCYGFNQA-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)acetonitrile (2-CPN) is a versatile organic compound with a wide variety of applications in the fields of organic synthesis, pharmaceuticals, and materials science. It is a colorless, crystalline solid that is easily soluble in polar organic solvents such as methanol and ethanol. The compound has a molecular weight of 162.55 g/mol and is composed of a pyridine ring with a chlorine atom attached to the third carbon and a nitrile group attached to the fourth carbon. 2-CPN is a useful intermediate in the synthesis of a variety of heterocyclic compounds and has been used to synthesize several important drugs.

Scientific Research Applications

Lanthanide Podates and Heterodinuclear Complexes

Research on lanthanide podates with predetermined structural and photophysical properties reveals the formation of strongly luminescent self-assembled heterodinuclear d−f complexes. These complexes involve a segmental ligand containing heterocyclic imines and carboxamide binding units, demonstrating potential applications in materials science and luminescence-based sensing technologies (Piguet et al., 1996).

Synthesis of Trans-2,3-Dihydrofurans

An efficient synthetic procedure for the preparation of fused 2,3-dihydrofuran derivatives has been developed, utilizing pyridinium ylide in a sequential one-pot, two-step tandem reaction. This synthesis has implications for the development of novel organic compounds and pharmaceuticals (Wang et al., 2009).

Halogen Bond Symmetry in Solvents

Studies on the effects of solvents on halogen bond symmetry highlight the preferred symmetric arrangement of iodine and bromine centered 3-center–4-electron halogen bonds in polar, aprotic solvent environments, such as acetonitrile. This understanding aids in the design of halogen-bonded molecular assemblies (Carlsson et al., 2013).

Pyridinolysis of Phenyl Chloroformates

Kinetic studies on the reactions of phenyl chloroformates with pyridines in acetonitrile shed light on the mechanism of esterification and aminolysis reactions, contributing to the field of organic synthesis and reaction kinetics (Koh et al., 1998).

Hyperpolarization Strategies

Research on strategies for the hyperpolarization of acetonitrile and related ligands by SABRE (Signal Amplification by Reversible Exchange) reveals potential applications in nuclear magnetic resonance (NMR) spectroscopy and imaging, enhancing the detection of weakly interacting ligands (Mewis et al., 2014).

properties

IUPAC Name

2-(3-chloropyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAXPBGCYGFNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700035
Record name (3-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropyridin-4-yl)acetonitrile

CAS RN

485828-87-3
Record name (3-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloropyridin-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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